2-(3-Pyrrolidin-2-yl-isoxazol-5-yl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pyrrolidin-2-yl-isoxazol-5-yl)-ethanol is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like pyrrolizines and prolinol, are critical in medicinal chemistry due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This makes them invaluable in the design of bioactive compounds with selectivity towards various biological targets. Pyrrolidine derivatives have been highlighted for their significance in developing treatments for human diseases, benefiting from their non-planarity and the phenomenon of pseudorotation, which enhances three-dimensional coverage and potentially influences biological activity through steric factors (Li Petri et al., 2021).
Isoxazole in Chemical Research
Compounds containing the isoxazole ring are of considerable interest due to their broad spectrum of biological activities. They are fundamental in developing pharmaceuticals, agrochemicals, and dyes. The versatility of isoxazole derivatives in organic synthesis, coupled with their significance in medicinal chemistry, underscores their potential in creating novel synthetic strategies and bioactive molecules (Mishra et al., 2022).
Ethanol and Its Biochemical Interactions
Research on ethanol and its interactions with biological systems, particularly regarding its metabolism and effects on enzyme activity, provides a foundational understanding of how ethanol-derived compounds might interact within biological contexts. Ethanol's oxidation mechanisms, mediated by enzymes such as cytochrome P450, have significant implications for understanding the biochemical pathways influenced by ethanol and its derivatives. This knowledge is crucial for exploring the potential toxicological and pharmacological properties of related compounds (Koop & Coon, 1986).
Properties
IUPAC Name |
2-(3-pyrrolidin-2-yl-1,2-oxazol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-5-3-7-6-9(11-13-7)8-2-1-4-10-8/h6,8,10,12H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJIYFNFJJPELC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NOC(=C2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.